molecular formula C24H21N3O3 B4792634 2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No. B4792634
M. Wt: 399.4 g/mol
InChI Key: FWJQPBJLSCVNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a chemical compound that is widely used in scientific research. It is a synthetic compound that has been developed to study its potential in various fields of research.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins. The compound has been found to inhibit the activity of DNA polymerase, which is essential for the replication of the DNA molecule. It has also been found to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide are diverse. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of certain viruses and bacteria. In addition, the compound has been found to modulate the activity of certain enzymes and proteins involved in the regulation of cell growth and division.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide in lab experiments are its potent antitumor, antiviral, and antibacterial activities. The compound is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments are its potential toxicity and lack of specificity. The compound may also have off-target effects on other enzymes and proteins.

Future Directions

There are several future directions for the research on 2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. One direction is to study the compound's potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Another direction is to study the compound's mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, the compound's potential for drug development and optimization should be explored.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has a wide range of scientific research applications. It has been used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. The compound has been found to possess potent antitumor, antiviral, and antibacterial activities. It has also been used to study the mechanism of action of various enzymes and proteins.

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-16-8-6-13-21(17(16)2)29-15-22(28)25-20-12-7-11-19(14-20)24-27-26-23(30-24)18-9-4-3-5-10-18/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJQPBJLSCVNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
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2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
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2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Reactant of Route 4
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2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Reactant of Route 5
2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

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